N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring system. Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemistry, and materials science due to their unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3-methyl-1-propyl-1H-pyrazol-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Agrochemistry: Employed in the synthesis of agrochemicals, including herbicides and fungicides.
Materials Science: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its energetic properties and potential use as an explosive.
Hydrazine-coupled pyrazole derivatives: Exhibiting potent antileishmanial and antimalarial activities.
Uniqueness
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is unique due to its dual pyrazole ring system, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-5-6-18-9-13(10(2)16-18)14-7-12-8-15-17(4)11(12)3/h8-9,14H,5-7H2,1-4H3 |
InChI Key |
VZIUIIFKCOSKJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCC2=C(N(N=C2)C)C |
Origin of Product |
United States |
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